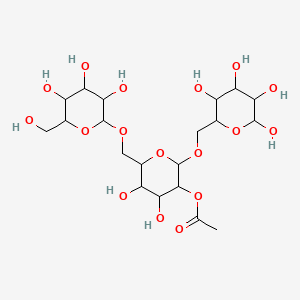![molecular formula C15H22O B12319735 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one](/img/structure/B12319735.png)
1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a naphthalene derivative, followed by methylation and hydrogenation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-
Uniqueness
1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one is unique due to its specific arrangement of methyl groups and the presence of a cyclopropane ring fused to a naphthalene system. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |
InChI |
InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3 |
Clé InChI |
OHIBAYUTHVYXER-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-thiazol-5-ylmethyl N-[4-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12319652.png)
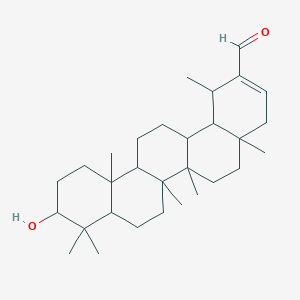

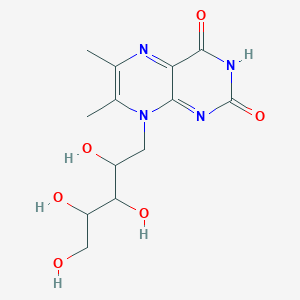
![tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate](/img/structure/B12319674.png)

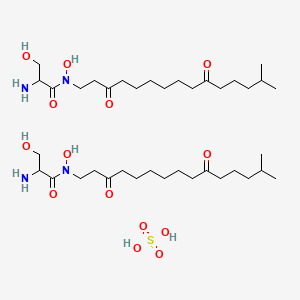
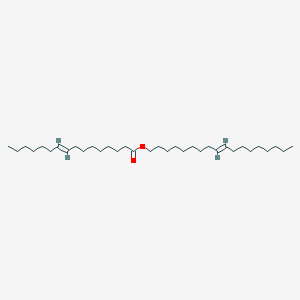

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)
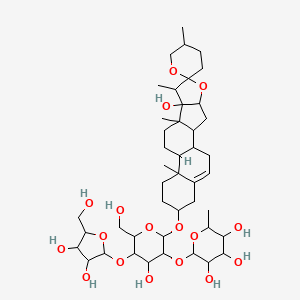

![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)
